1-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethan-1-one
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Overview
Description
1-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethan-1-one is a useful research compound. Its molecular formula is C16H17NO3S2 and its molecular weight is 335.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
This compound is involved in the synthesis of novel organic structures, such as pyrrolidin-3-ones and polysubstituted pyrroles, highlighting the versatility of sulfur-containing heterocycles in organic synthesis. For instance, Králová et al. (2019) described the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine, leading to unexpected pyrrolidin-3-ones, providing insights into the rearrangement mechanisms of these compounds (Králová et al., 2019). Kumar et al. (2017) developed a metal-free synthesis method for polysubstituted pyrroles, demonstrating the efficiency of surfactants in facilitating these reactions in aqueous mediums (Kumar et al., 2017).
Material Science Applications
Research has also explored the integration of thiophene and pyrrole derivatives in the development of novel materials. Pandule et al. (2014) synthesized conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole derivatives, examining the effects of substituents on their properties, such as UV-visible absorption, electrical conductivity, and thermal stability, underscoring the potential of these compounds in electronic and optoelectronic devices (Pandule et al., 2014).
Biological Activity
The compound's framework is instrumental in the design of molecules with potential biological activities. Moreno-Clavijo et al. (2009) presented methodologies for synthesizing 3-pyrrolines from sulfur-containing allenyl derivatives, indicating the therapeutic potential of these compounds through structural modification (Moreno-Clavijo et al., 2009). Moreover, Bashandy et al. (2011) explored novel sulfones with hydrazide and 1,2-dihydropyridine moieties, evaluating their anticancer activity, highlighting the compound's relevance in medicinal chemistry (Bashandy et al., 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[4-(3-thiophen-3-ylpyrrolidin-1-yl)sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c1-12(18)13-2-4-16(5-3-13)22(19,20)17-8-6-14(10-17)15-7-9-21-11-15/h2-5,7,9,11,14H,6,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBULJQJNJSYPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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